molecular formula C15H19Cl4N3OS B15081530 N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide

N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide

Cat. No.: B15081530
M. Wt: 431.2 g/mol
InChI Key: OBKHHKNEPFWLPK-UHFFFAOYSA-N
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Description

N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide typically involves the reaction of 2-chlorophenyl isothiocyanate with 2,2,2-trichloroethylamine in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under controlled temperature conditions, usually at room temperature, to ensure the formation of the desired product. The resulting intermediate is then reacted with hexanoyl chloride to yield the final compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Nucleophiles such as hydroxide ions, amines; reactions are often conducted in polar solvents like water or alcohols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Hydroxylated or aminated derivatives

Scientific Research Applications

N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of multiple chlorine atoms and the carbamothioyl group contribute to its reactivity and ability to form stable complexes with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2,2-trichloro-1-{[(4-methylphenyl)carbamothioyl]amino}ethyl)butanamide
  • N-(2,2,2-trichloro-1-{[(2,4-dimethylphenyl)carbamothioyl]amino}ethyl)butanamide
  • N-(2,2,2-trichloro-1-{[(3-naphthyl)carbamothioyl]amino}ethyl)benzamide

Uniqueness

N-(2,2,2-trichloro-1-{[(2-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide stands out due to its specific combination of functional groups and the presence of a hexanamide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H19Cl4N3OS

Molecular Weight

431.2 g/mol

IUPAC Name

N-[2,2,2-trichloro-1-[(2-chlorophenyl)carbamothioylamino]ethyl]hexanamide

InChI

InChI=1S/C15H19Cl4N3OS/c1-2-3-4-9-12(23)21-13(15(17,18)19)22-14(24)20-11-8-6-5-7-10(11)16/h5-8,13H,2-4,9H2,1H3,(H,21,23)(H2,20,22,24)

InChI Key

OBKHHKNEPFWLPK-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1Cl

Origin of Product

United States

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